5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-(furan-2-yl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S2/c19-15-13-11(12-7-4-8-20-12)9-22-14(13)17-16(21)18(15)10-5-2-1-3-6-10/h1-9H,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFGYJDCCFPAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 3-amino-5-phenylfuran-2-carboxylate with benzoyl isothiocyanate in the presence of dry acetone, followed by cyclization using sodium ethoxide, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-d]pyrimidin-4-one ring.
Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or phenyl rings.
Scientific Research Applications
5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a protein kinase inhibitor, which is crucial for cancer treatment. It can selectively inhibit certain kinases, making it a promising candidate for targeted cancer therapies.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves the inhibition of protein kinases. Protein kinases are essential enzymes that regulate various cellular processes, including cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can effectively disrupt cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of thieno-pyrimidinone derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:
Research Implications and Gaps
- Pharmacological Potential: The target compound’s furan and sulfanyl groups warrant further investigation for antimicrobial and anti-inflammatory applications. Comparative studies with fluorinated analogs () could optimize activity profiles.
- Structural Optimization : Introducing polar groups (e.g., methoxy, hydroxy) may address solubility limitations while retaining bioactivity .
- Data Gaps: Limited evidence on the target compound’s specific biological assays (e.g., IC₅₀ values, toxicity) highlights the need for experimental validation.
Biological Activity
5-(Furan-2-yl)-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.
- Molecular Formula : C16H10N2O2S2
- Molecular Weight : 326.4 g/mol
- CAS Number : 315684-77-6
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thienopyrimidine derivatives, including the compound . The following table summarizes key findings regarding its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL | |
| Pseudomonas aeruginosa | 4 µg/mL |
The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Its effectiveness was comparable to standard antibiotics such as amoxicillin.
Anticancer Activity
Research has also focused on the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The following table presents IC50 values indicating the concentration required to inhibit cell growth by 50%:
These values suggest that the compound is significantly more potent than traditional chemotherapeutic agents like doxorubicin, which has IC50 values typically greater than those reported for this thienopyrimidine derivative.
The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes involved in cell proliferation and survival. Specifically, it has been studied as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy:
The compound demonstrated greater potency than erlotinib, a well-known EGFR inhibitor, indicating its potential as a therapeutic agent in cancer treatment.
Conclusion and Future Directions
This compound shows significant promise as an antimicrobial and anticancer agent based on its biological activity profile. Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety of the compound in living organisms.
- Mechanistic Studies : To further elucidate the pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies : To optimize its chemical structure for enhanced potency and reduced toxicity.
Q & A
Q. How can researchers optimize the synthesis yield of 5-(furan-2-yl)-3-phenyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one?
- Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of catalysts, solvents, and temperatures. For example, microwave-assisted synthesis can enhance reaction rates and yields . Key steps include constructing the thienopyrimidine core, followed by introducing the furan and sulfanyl groups. Catalysts like Pd(PPh₃)₄ for cross-coupling reactions and inert atmospheres (N₂/Ar) to prevent oxidation are critical. Reaction progress should be monitored via TLC or HPLC to isolate intermediates and minimize side products.
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments) to confirm substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction (XRD) with SHELX software (SHELXL/SHELXS) resolves absolute configuration and packing interactions . Purity assessment via HPLC (>95%) is essential for downstream applications.
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., against Staphylococcus aureus or Escherichia coli) with MIC (Minimum Inhibitory Concentration) determination. Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293). For kinase or enzyme inhibition, use fluorescence-based assays (e.g., TRPA1 inhibition, as seen in related thienopyrimidines) .
Advanced Research Questions
Q. How can computational methods enhance the understanding of its bioactivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with target proteins (e.g., TRPA1 or bacterial enzymes). QSAR (Quantitative Structure-Activity Relationship) models identify critical substituents influencing activity. Molecular Dynamics (MD) simulations (GROMACS) assess binding stability over time. Pair computational predictions with experimental mutagenesis or enzymatic assays to validate mechanisms .
Q. What strategies resolve challenges in isolating unstable intermediates during synthesis?
- Methodological Answer : For air- or moisture-sensitive intermediates, employ Schlenk-line techniques under inert atmospheres. Use low-temperature quenching (-78°C with dry ice/acetone) to stabilize reactive species. Purify via flash chromatography (silica gel, gradient elution) or crystallization (ethanol/water mixtures). Real-time monitoring with FT-IR or Raman spectroscopy helps detect transient intermediates .
Q. How can crystallographic data improve structure-activity relationship (SAR) studies?
Q. What advanced assays elucidate its mechanism of action in enzyme inhibition?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) to target enzymes. Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS). For covalent inhibitors, employ LC-MS/MS to detect adduct formation. Combine with X-ray crystallography of inhibitor-enzyme complexes for atomic-level insights .
Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?
- Methodological Answer : Implement UPLC-MS for purity profiling and dynamic light scattering (DLS) to monitor aggregation. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability and polymorphic forms. Standardize synthetic protocols (e.g., solvent ratios, cooling rates) using Design of Experiments (DoE) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
